N-[3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]butanamide
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Overview
Description
N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound that features a benzimidazole core, a methoxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the methoxyphenyl group and the pyrrole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The methoxyphenyl and pyrrole groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Nocodazole: A benzimidazole derivative with similar structural features.
Mebendazole: Another benzimidazole compound used as an anthelmintic.
Thiabendazole: A benzimidazole fungicide with structural similarities.
Uniqueness
N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H28N4O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C25H28N4O2/c1-5-8-22(30)28-25-23(24-26-20-9-6-7-10-21(20)27-24)16(2)17(3)29(25)15-18-11-13-19(31-4)14-12-18/h6-7,9-14H,5,8,15H2,1-4H3,(H,26,27)(H,28,30) |
InChI Key |
BSJDQRRFUIEGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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